2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-1,2-dihydrobenzo[e]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-9-13-12-6-4-3-5-11(12)7-8-14(13)15(10)2/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMHYXAJSDOMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C)C=CC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2,3 Dihydro 1h Benzo E Indole Derivatives
Established Synthetic Routes to the Benzo[e]indole Core
The construction of the fundamental benzo[e]indole framework relies on several well-established synthetic strategies, including classical cyclization reactions and modern transition-metal-catalyzed approaches.
Classical Cyclization and Annulation Approaches (e.g., Fischer Indole (B1671886) Synthesis Adaptations for Benzo[e]indoles)
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely used method for the preparation of indole rings. nih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a ketone or aldehyde. nih.gov For the synthesis of benzo[e]indoles, this methodology is adapted by using a naphthylhydrazine as the starting material. The general mechanism involves the formation of a phenylhydrazone which then isomerizes to an enamine. nih.gov Subsequent protonation and a nih.govnih.gov-sigmatropic rearrangement lead to a diimine intermediate, which, after cyclization and elimination of ammonia, yields the aromatic indole core. nih.gov Various Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride, can be employed as catalysts. nih.gov
A notable example involves the reaction of a naphthylhydrazine with a suitable ketone to form the corresponding benzo[e]indole. The synthesis can often be performed in a single pot without the need to isolate the intermediate arylhydrazone. nih.gov The choice of an unsymmetrical ketone can lead to two regioisomeric products, and the selectivity is influenced by factors such as the acidity of the medium and steric effects. nih.gov
Palladium-Catalyzed Cyclizations and Functionalizations
Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of indole scaffolds. One significant advancement is the Buchwald modification of the Fischer indole synthesis, which involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones. nih.gov This method provides an alternative route to the key hydrazone intermediate.
More direct palladium-catalyzed methods for indole synthesis have also been developed. For instance, an efficient method for the synthesis of substituted N-benzoylindoles involves the Pd(II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamides. frontiersin.org This approach utilizes a commercially available and inexpensive catalyst, Pd(OAc)₂, and benzoquinone as the oxidant to achieve the cyclization under mild conditions. frontiersin.org While this example focuses on N-benzoylindoles, the underlying principle of palladium-catalyzed intramolecular C-H activation and cyclization is a versatile strategy that can be adapted for the synthesis of various indole-based heterocyclic systems, including benzo[e]indoles.
Synthesis of Substituted Dihydrobenzo[e]indoles
The therapeutic and material properties of 2,3-dihydro-1H-benzo[e]indoles can be fine-tuned by the introduction of various substituents onto the heterocyclic core. This can be achieved either by modifying a pre-existing benzo[e]indole scaffold or by constructing the substituted ring system from simpler, functionalized precursors.
Derivatization of Pre-existing Benzo[e]indole Scaffolds
The functionalization of a pre-formed 2,3-dihydro-1H-benzo[e]indole core is a common strategy for generating a library of derivatives. Alkylation and acylation are two of the most fundamental derivatization reactions. For instance, the alkylation of 1,1,2-trimethyl-1H-benzo[e]indole with various alkylating agents such as iodoalkanes and benzyl (B1604629) bromides in aprotic solvents like acetonitrile (B52724) or toluene (B28343) affords the corresponding N-quaternary salts. researchgate.net
Similarly, the acylation of indole derivatives can be achieved under various conditions. For example, the acylation of (2-oxoindolin-3-yl)acetonitriles with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) demonstrates a method for introducing a protecting group that can also be considered a form of acylation. nih.gov
| Reaction Type | Substrate | Reagent | Product | Reference |
|---|---|---|---|---|
| Alkylation | 1,1,2-trimethyl-1H-benzo[e]indole | Iodomethane, Iodoethane, Benzyl bromide | N-quaternary 1,1,2-trimethyl-1H-benzo[e]indolium salts | researchgate.net |
| Acylation | (2-oxoindolin-3-yl)acetonitrile | Boc₂O, DMAP | N-Boc-(2-oxoindolin-3-yl)acetonitrile | nih.gov |
Multi-step Synthetic Sequences from Simpler Precursors
Building the substituted 2,3-dihydro-1H-benzo[e]indole scaffold from readily available starting materials through a multi-step sequence allows for greater control over the final substitution pattern. A common approach involves starting with a substituted naphthalene (B1677914) derivative. For example, the synthesis of naphthalene-based 14-aza-12-oxasteroids begins with the conversion of 2-naphthols to 2-naphthylamines via the Bucherer reaction. mdpi.com This is followed by selective C-acetylation using the Sugasawa reaction and subsequent reduction of the acetyl group to an amino-alcohol. mdpi.com This amino-alcohol can then undergo cyclization reactions to form more complex heterocyclic systems. Although this example leads to a different final product, the initial steps of functionalizing a naphthalene precursor are relevant to the synthesis of substituted benzo[e]indoles.
Another strategy involves the synthesis of 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles. nih.gov This multi-step process can involve the reduction of functional groups and subsequent cyclization to form the dihydroindole ring. For instance, (2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles can be synthesized from the corresponding (2-oxoindolin-3-ylidene)acetonitriles via reduction of the exocyclic double bond. mdpi.com These intermediates can then be further modified and cyclized.
Advanced Catalytic Methods for Ring System Construction
Modern catalytic methods offer efficient and elegant ways to construct the 2,3-dihydro-1H-benzo[e]indole ring system, often with high levels of stereocontrol. One such advanced method is the Indium(III) triflate (In(OTf)₃)-catalyzed intermolecular [3+2] annulation. nih.gov This approach allows for the synthesis of 2,3-dihydro-1H-benzo[e]indoles from readily available substrates. nih.gov
Cycloaddition reactions also provide a powerful tool for the construction of complex heterocyclic frameworks. For instance, the synthesis of novel 2,3-dihydro-1H-indazoles has been achieved through a copper(I)-mediated one-pot reaction, which offers significantly better yields than a two-step sequence. nih.gov Although this example produces an indazole, the principle of using cycloaddition reactions to form fused heterocyclic systems is broadly applicable. researchgate.net
| Catalyst/Method | Reaction Type | Starting Materials | Product | Reference |
|---|---|---|---|---|
| In(OTf)₃ | [3+2] Annulation | Oxetane and para-quinone methide analogues | 2,3-Dihydro-1H-benzo[e]indoles | nih.gov |
| Copper(I) | One-pot Cyclization | bis-BOC protected hydrazine (B178648) and aryl halides | 2,3-Dihydro-1H-indazoles | nih.gov |
Regioselective and Stereoselective Synthetic Considerations
The precise control over the arrangement of atoms and functional groups within a molecule is a cornerstone of modern organic synthesis, particularly for compounds with potential applications in materials science and medicinal chemistry. For derivatives of 2,3-dihydro-1H-benzo[e]indole, achieving high levels of regioselectivity and stereoselectivity is crucial for establishing structure-property relationships. Methodologies that can predictably install substituents at specific positions (regiocontrol) and define their three-dimensional orientation (stereocontrol) are therefore of significant scientific interest. Research in this area has led to the development of sophisticated catalytic systems that enable the construction of these complex heterocyclic scaffolds with high fidelity.
A prominent strategy for accessing the 2,3-dihydro-1H-benzo[e]indole core involves [3+2] annulation or cycloaddition reactions. These methods are powerful for forming five-membered rings by combining a three-atom component with a two-atom component. The choice of catalyst and reactants in these transformations is instrumental in dictating the regiochemical and stereochemical outcome of the final product.
Regioselective Synthesis via [3+2] Annulation
One effective approach for the regioselective synthesis of 2,3-dihydro-1H-benzo[e]indoles is the Indium(III) triflate (In(OTf)₃)-catalyzed intermolecular [3+2] annulation. nih.gov This method utilizes readily available substrates to construct the target framework. The reaction proceeds by taking advantage of key intermediates like para-quinone methides, which are versatile reactants in annulation chemistry. nih.gov The catalyst, In(OTf)₃, facilitates the formation of the dihydrobenzo[e]indole structure with defined regiochemistry, as dictated by the electronic and steric properties of the starting materials.
Another regioselective method involves a domino transannulation/sulfonamidovinylation sequence followed by an SEAr (electrophilic aromatic substitution) cyclization, which has been used to create fluorescent 2,3-dihydrobenzo[e]indole derivatives from 1H-1,2,3-triazoles as starting materials. This multi-step, one-pot process ensures the correct placement of substituents through the nature of the sequential reactions.
Stereoselective Synthesis via Asymmetric Catalysis
Building upon the [3+2] cycloaddition strategy, significant advances have been made in rendering this transformation enantioselective. The first catalytic asymmetric construction of chiral dihydrobenzo[e]indole scaffolds was achieved using a chiral phosphoric acid-catalyzed reaction between azonaphthalene derivatives and 3-vinylindoles. acs.org This methodology provides access to optically active products with excellent control over both diastereoselectivity and enantioselectivity. acs.org
The reaction is notable for its high yields and exceptional stereochemical control, consistently producing diastereomeric ratios greater than 95:5 and enantiomeric excess values often exceeding 99%. acs.org This level of precision is critical for applications where specific stereoisomers are required. The chiral phosphoric acid catalyst creates a well-defined chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.
The table below summarizes the results from this highly stereoselective synthesis, showcasing its broad applicability with various substituted 3-vinylindoles.
| Entry | Substituent on Vinylindole (R) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 1 | H | 3a | 98 | >95:5 | 98 | acs.org |
| 2 | 5-Me | 3b | 99 | >95:5 | 99 | acs.org |
| 3 | 5-OMe | 3c | 99 | >95:5 | >99 | acs.org |
| 4 | 5-Cl | 3d | 99 | >95:5 | 99 | acs.org |
| 5 | 5-Br | 3e | 99 | >95:5 | 99 | acs.org |
| 6 | 6-Cl | 3f | 99 | >95:5 | 99 | acs.org |
| 7 | 7-Me | 3g | 95 | >95:5 | 99 | acs.org |
These selective methodologies underscore the progress in synthetic organic chemistry toward the controlled and efficient construction of complex heterocyclic molecules like 2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole and its derivatives.
Advanced Spectroscopic Characterization Techniques in Dihydrobenzo E Indole Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of dihydrobenzo[e]indole derivatives. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the precise connectivity and stereochemistry of these molecules can be established.
¹H NMR spectroscopy provides information about the chemical environment of protons within the molecule. For instance, in derivatives of 2,3-dimethyl-1H-indole, the methyl groups at the C2 and C3 positions exhibit distinct singlet signals in the ¹H NMR spectrum. The methyl group at the C3 position typically appears as a singlet around δ 2.02 ppm, while the methyl group at the C2 position is observed further downfield at approximately δ 2.35 ppm. researchgate.net This downfield shift for the C2-methyl group is attributed to the deshielding effect of the adjacent nitrogen atom within the indole (B1671886) ring. researchgate.net Aromatic protons of the benzo[e]indole core resonate in the region of δ 6.6–7.6 ppm. researchgate.net The specific splitting patterns and coupling constants observed in this region are crucial for determining the substitution pattern on the benzene (B151609) ring.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In 2,3-dimethyl-1H-indole, the carbon of the C3-methyl group resonates at approximately 9.4 ppm, whereas the C2-methyl carbon appears at a more downfield chemical shift of around 13.5 ppm. researchgate.net The chemical shifts of the aromatic carbons provide further confirmation of the fused ring system. The use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups.
2D-NMR techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for assembling the complete molecular structure. COSY experiments establish proton-proton coupling networks, allowing for the assignment of adjacent protons. researchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in confirming the connectivity of the dihydrobenzo[e]indole scaffold and the positions of substituents. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Indole Cores
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-CH₃ | ~2.35 | ~13.5 |
| C3-CH₃ | ~2.02 | ~9.4 |
| Aromatic-H | 6.6 - 7.6 | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern of the dihydrobenzo[e]indole derivative.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in dihydrobenzo[e]indole derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
A key feature in the FT-IR spectrum of N-H containing dihydrobenzo[e]indoles is the N-H stretching vibration, which typically appears as a band around 3406 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings and methyl groups are observed in the region of 3022-3049 cm⁻¹. researchgate.net
Characteristic aromatic C=C stretching vibrations are found at approximately 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net The C-C stretching vibrations within the ring system give rise to peaks around 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net Bending vibrations for C-H bonds, including those of the methyl groups, can be observed at lower frequencies, such as 1336 cm⁻¹ and 1352 cm⁻¹. researchgate.net The region below 1000 cm⁻¹ often contains out-of-plane C-H bending vibrations of the aromatic system. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for Dihydrobenzo[e]indole Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | ~3406 |
| Aromatic C-H | Stretch | 3022 - 3049 |
| Aromatic C=C | Stretch | 1508, 1577 |
| Ring C-C | Stretch | 1456, 1616 |
| CH₃ | Bend | 1336, 1352 |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide valuable information about the electronic structure and photophysical properties of dihydrobenzo[e]indole compounds. These techniques involve the absorption of ultraviolet or visible light, which promotes electrons to higher energy orbitals, and the subsequent emission of light as the electrons return to their ground state.
The UV-Vis spectrum of compounds containing a benzo[e]indole moiety typically shows absorption maxima that are characteristic of the indole chromophore. For example, absorption peaks around 275, 282, and 290 nm are indicative of the indole system. researchgate.net The specific position and intensity of these absorption bands can be influenced by the substitution pattern on the dihydrobenzo[e]indole core.
Fluorescence spectroscopy reveals the emissive properties of these molecules. The fluorescence emission spectrum of dihydrobenzo[e]indoles often displays characteristics typical of an indole fluorophore. researchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, provides insight into the structural relaxation of the molecule in the excited state. The quantum yield of fluorescence is a measure of the efficiency of the emission process and is an important parameter for potential applications in materials science and bio-imaging. For some functionalized phosphole-fused indole derivatives, strong photoluminescence has been observed. beilstein-journals.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of a compound. libretexts.orglibretexts.org
In the analysis of dihydrobenzo[e]indole derivatives, electron ionization (EI) or electrospray ionization (ESI) are commonly used methods to generate ions. nih.gov The resulting mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which corresponds to the molecular weight of the compound. For 2,3-dimethyl-1H-indole, the molecular weight is 145.20 g/mol .
HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. libretexts.orglibretexts.org This is because the exact masses of atoms are not integers. libretexts.orglibretexts.org By measuring the m/z value to several decimal places, HRMS can provide an unambiguous molecular formula, which is a critical step in the identification of new dihydrobenzo[e]indole derivatives. libretexts.orglibretexts.org For example, a high-resolution instrument can easily differentiate between C₈H₁₆O (MW = 128.12018) and C₁₀H₈ (MW = 128.06264). libretexts.org
X-ray Diffraction Analysis for Solid-State Structural Determination
For complex heterocyclic systems, X-ray crystallography can confirm the connectivity and stereochemistry that were inferred from NMR data. It also reveals how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov These interactions can significantly influence the physical properties of the material. In the study of related benzophospholo[3,2-b]indoles, X-ray analysis has shown that the tetracyclic skeletons are planar. beilstein-journals.org The significance of N-H···O hydrogen bond interactions in influencing the crystal packing of indole derivatives has also been documented. researchgate.net
Computational and Theoretical Chemistry Studies of Dihydrobenzo E Indole Derivatives
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. acgpubs.org It offers a balance between accuracy and computational cost, making it suitable for investigating relatively large molecules like dihydrobenzo[e]indole derivatives. DFT calculations are used to determine optimized geometries, electronic properties, and spectroscopic parameters.
Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For a molecule like 2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly employed for this purpose. acgpubs.orgresearchgate.net
Table 1: Illustrative Conformational Energy Data for a Disubstituted Dihydropyrrole Ring This table is illustrative and based on general principles of conformational analysis of similar heterocyclic systems.
| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Diaxial-like | 35 | 2.5 | 1.8 |
| Diequatorial-like | -45 | 0.0 | 98.2 |
| Axial-Equatorial | 15 | 1.8 | 4.5 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For indole (B1671886) derivatives, DFT calculations can accurately predict the energies and spatial distributions of the HOMO and LUMO. acs.orgresearchgate.net The presence of methyl and benzo groups will influence the energy levels and distribution of these orbitals in this compound.
Table 2: Representative Frontier Molecular Orbital Energies for Indole Derivatives Data is generalized from studies on various indole derivatives and serves as an example.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Indole | -5.97 | -0.98 | 4.99 |
| 2,3-Dimethylindole | -5.72 | -0.85 | 4.87 |
| Benzo[e]indole | -5.68 | -1.25 | 4.43 |
DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) have become a reliable tool for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. researchgate.net By calculating the NMR spectra for different possible isomers or conformers, one can identify the structure that best matches the experimental spectrum. acgpubs.org
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net Comparing the calculated IR spectrum with the experimental one can help in assigning the observed vibrational bands to specific molecular motions.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. researchgate.netfaccts.demdpi.com This allows for the interpretation of the electronic transitions responsible for the observed color and photophysical properties of the molecule.
Reaction Mechanism Investigations through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a potential energy surface for a chemical reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility of a proposed mechanism.
For dihydrobenzo[e]indole derivatives, computational studies could be used to investigate their synthesis, for example, through palladium-catalyzed cyclization reactions. dntb.gov.ua By modeling the different steps of the catalytic cycle, one can understand the factors that control the reaction's efficiency and selectivity. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be particularly useful for studying enzymatic reactions involving indole derivatives, where a small part of the system (the active site) is treated with a high level of theory (QM), and the rest of the enzyme and solvent are treated with a more computationally efficient method (MM). frontiersin.org
Modeling of Photophysical Properties and Optical Behavior
The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence and phosphorescence. TD-DFT is a primary tool for modeling these properties. researchgate.netchemrxiv.org By calculating the energies of the ground and excited states, one can predict the absorption and emission wavelengths.
For dihydrobenzo[e]indole derivatives, which possess a conjugated π-system, interesting photophysical properties can be expected. Computational modeling can help in understanding how substituents (like the methyl groups) and the annulated benzene (B151609) ring affect the electronic transitions and, consequently, the color and fluorescence of the compound. These theoretical predictions are valuable in the design of new materials with specific optical properties, such as fluorescent probes or organic light-emitting diodes (OLEDs). researchgate.netresearcher.life
Quantum Chemical Analysis of Tautomerism and Isomerism
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Indole and its derivatives can exhibit tautomerism. worldscientific.com For this compound, potential tautomeric forms could involve the migration of the N-H proton. Quantum chemical calculations can be used to determine the relative energies of different tautomers, thereby predicting which form is most stable under different conditions (e.g., in the gas phase or in different solvents). researchgate.netmdpi.com
Isomerism is also a key aspect to consider. For this compound, cis/trans isomerism is possible with respect to the two methyl groups on the dihydro-pyrrole ring. DFT calculations can accurately predict the relative stabilities of these diastereomers. mdpi.com Understanding the energetic landscape of different isomers and tautomers is crucial for predicting the compound's behavior and for interpreting experimental data where a mixture of forms might be present.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) is a fundamental tool in computational chemistry used to visualize and analyze the charge distribution of a molecule in three-dimensional space. researchgate.net It serves as a valuable predictor of molecular reactivity, identifying the regions of a molecule that are likely to be involved in electrophilic and nucleophilic interactions. nih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule, typically using methods derived from density functional theory (DFT). researchgate.net This analysis provides critical insights into chemical reactivity, intermolecular interactions, and the potential for biological activity. researchgate.netnih.gov
The MEP is color-coded to represent different potential values. Conventionally, regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored red. researchgate.net Conversely, areas with positive electrostatic potential, indicating electron deficiency and favorability for nucleophilic attack, are colored blue. nih.govresearchgate.net Regions with zero or neutral potential are typically shown in green, representing areas of intermediate potential. researchgate.net
For dihydrobenzo[e]indole derivatives, MEP analysis can elucidate the primary sites for chemical reactions. In the indole scaffold, the π-electron system of the fused aromatic rings and the lone pair of electrons on the nitrogen atom create distinct regions of electrostatic potential. While specific MEP studies on this compound are not widely available, analysis of related indole structures can provide a predictive framework. For instance, in various indole derivatives, the negative potential (red/yellow regions) is often localized around the nitrogen atom and specific carbons in the pyrrole (B145914) and benzene rings, marking them as likely sites for electrophilic substitution. researchgate.net The hydrogen atom attached to the indole nitrogen typically exhibits a positive potential (blue region), making it a potential site for deprotonation or hydrogen bonding interactions. nih.gov
The reactivity patterns of indole derivatives are heavily influenced by these electrostatic features. nih.gov The nucleophilicity of the indole ring system makes it susceptible to reactions with various electrophiles. nih.gov Computational studies on similar heterocyclic systems have demonstrated that MEP maps successfully predict the most reactive parts of the molecule. nih.gov For example, in thieno[2,3-b]indole derivatives, negative MEP regions are localized around oxygen and nitrogen atoms, indicating these as sites for electrophilic attack, while positive regions are found on methyl moieties attached to nitrogen, suggesting suitability for nucleophilic attack. researchgate.net This approach allows researchers to predict how structural modifications, such as the addition of methyl groups in this compound, will alter the charge distribution and subsequent reactivity of the molecule.
The quantitative values derived from MEP calculations, such as the maximum and minimum potential points (V_max and V_min), can be tabulated to compare the reactivity of different sites within the molecule or across a series of derivatives.
| Molecular Region | Potential (V) | Predicted Reactivity |
|---|---|---|
| Indole Nitrogen (N-H) Vicinity | +35 kcal/mol | Site for Nucleophilic Attack / H-bond Donor |
| Pyrrole Ring (C2-C3 region) | -25 kcal/mol | Site for Electrophilic Attack |
| Benzo Ring (π-system) | -15 kcal/mol | Site for Electrophilic Attack |
| Methyl Group Hydrogens | +10 kcal/mol | Weakly Electrophilic Site |
Note: The data in the table is illustrative, based on typical values for indole-like molecules, and serves to demonstrate how MEP data is presented and interpreted. The potential values indicate the energy of interaction between the molecule and a positive point charge.
Applications and Advanced Materials Research Utilizing 2,3 Dihydro 1h Benzo E Indole Scaffolds
Building Blocks in Complex Organic Synthesis
The indole (B1671886) nucleus is a cornerstone in the synthesis of a vast number of natural products and medicinally significant compounds. nih.govopenmedicinalchemistryjournal.com The 2,3-dihydro-1H-benzo[e]indole scaffold, as a derivative of indole, offers a versatile platform for constructing more complex and highly functionalized molecular architectures. benthamopenarchives.com Its inherent reactivity and the potential for substitution at various positions on the bicyclic system make it an attractive starting material for synthetic chemists.
One of the key applications of indole derivatives is in the synthesis of alkaloids and other bioactive molecules. openmedicinalchemistryjournal.com The strategic functionalization of the 2,3-dihydro-1H-benzo[e]indole core can lead to the generation of novel compounds with potential therapeutic properties. For instance, the synthesis of 3-(indanoyl)indoles has been explored for their activity as selective cannabinoid type 2 receptor antagonists. nih.gov This highlights the utility of the indole scaffold in the development of targeted therapeutics.
Furthermore, the Fischer indole synthesis, a classic method for constructing the indole ring, can be employed to generate a variety of substituted indoles, which can then be further elaborated. preprints.org This adaptability allows for the creation of a diverse library of compounds based on the 2,3-dihydro-1H-benzo[e]indole framework, each with unique properties and potential applications. The development of synthetic routes to prepare functionalized 2,3-dihydroindoles is crucial for their use as building blocks in the synthesis of new compounds with desired biological activities, such as neuroprotective and antioxidant properties. nih.gov
A notable example of the synthetic utility of benzo[e]indole derivatives is in the deformylative intramolecular hydroarylation to produce benzo[e]pyrido[1,2-a]indoles. acs.org This transformation demonstrates how the core structure can be elaborated into more complex polycyclic systems. The resulting compounds have been investigated for their photophysical properties, with some showing strong fluorescence and localization within the cell nucleus, indicating their potential in bioimaging applications. acs.org
Development of Fluorescent Probes and Dyes
The inherent photophysical properties of the indole ring system make it an excellent fluorophore for the design of fluorescent probes and dyes. nih.gov Derivatives of 2,3-dihydro-1H-benzo[e]indole have been successfully incorporated into a variety of sensing platforms for the detection of biologically and environmentally important analytes. rsc.orgmdpi.com
A significant area of research has been the development of fluorescent probes for the detection of hazardous substances. For example, a novel organic small-molecule fluorescent probe incorporating benzothiazole (B30560) and benzoindole moieties has been synthesized for the detection of hydrazine (B178648) (N₂H₄). rsc.org This probe exhibits high selectivity and sensitivity, with a rapid response time, making it suitable for monitoring hydrazine levels in various matrices, including solutions, soil, plant tissues, and food samples. rsc.org The development of such probes into user-friendly formats like test strips and detection swabs further enhances their practical applicability. rsc.org
Similarly, a benzo[e]indole[2,1-b] rsc.orgresearchgate.netbenzooxazine derivative has been developed as a highly sensitive probe for cyanide (CN⁻) detection. researchgate.net This probe leverages the enhanced positive charge of the 3H-benzo[e]indole cation to achieve a rapid and sensitive response to cyanide ions, with a low detection limit. researchgate.net The ability to detect cyanide is crucial due to its high toxicity.
Beyond the detection of specific analytes, indole-based fluorescent probes have also been designed for sensing changes in the cellular environment, such as pH. mdpi.com The development of styrylcyanine-based pH probes utilizing non-N-substituted indole derivatives demonstrates the versatility of this scaffold in creating sensors for biological imaging. mdpi.com These probes exhibit pH-dependent fluorescence emission in the visible to near-infrared range, which is advantageous for in vivo imaging due to reduced photodamage and cellular auto-fluorescence. mdpi.com
Table 1: Examples of Fluorescent Probes Based on Benzo[e]indole Scaffolds
| Probe Type | Target Analyte | Key Features |
|---|---|---|
| Benzothiazole and Benzoindole-based Probe | Hydrazine (N₂H₄) | High selectivity and sensitivity, rapid response, applicable in various matrices. rsc.org |
| Benzo[e]indole[2,1-b] rsc.orgresearchgate.netbenzooxazine Derivative | Cyanide (CN⁻) | High sensitivity with a low detection limit, rapid reaction speed. researchgate.net |
| Styrylcyanine-based Probe | pH | pH-dependent fluorescence emission in the vis-NIR range, suitable for in vivo imaging. mdpi.com |
Ligand Design for Metal Complexation
The indole scaffold, with its electron-rich nature and the presence of a nitrogen heteroatom, is well-suited for the design of ligands for metal complexation. nih.govresearchgate.net While specific examples utilizing 2,3-dimethyl-2,3-dihydro-1H-benzo[e]indole are not extensively documented, the broader class of indole-containing ligands provides a strong indication of its potential in coordination chemistry. preprints.orgresearchgate.net The coordination of metal ions to indole-based ligands can lead to the formation of complexes with interesting structural, electronic, and biological properties. nih.gov
The nitrogen atom of the indole ring can act as a donor site, and the introduction of other coordinating groups at various positions on the scaffold can lead to the formation of mono-, bi-, or polydentate ligands. preprints.orgnih.gov For example, Schiff base ligands derived from indole-3-carboxaldehyde (B46971) have been used to synthesize a variety of transition metal complexes. preprints.org These complexes have been shown to interact with DNA, suggesting their potential as therapeutic agents. preprints.org
The chelation of metal ions by indole-based ligands can significantly enhance their biological activity compared to the free ligands. researchgate.net This enhancement is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, allowing for easier penetration through the lipid membranes of cells. researchgate.net
Furthermore, the geometry and electronic properties of the resulting metal complexes can be tuned by modifying the substitution pattern on the indole ligand and by varying the choice of the metal ion. preprints.orgnih.gov This tunability is crucial for the rational design of metal complexes with specific applications in mind, such as catalysis, materials science, and medicinal chemistry. For instance, ruthenium(II) and osmium(II) complexes with indole-fused ligands have been synthesized and evaluated for their anticancer activity. preprints.org
The design of ligands based on the 2,3-dihydro-1H-benzo[e]indole scaffold would likely follow similar principles, with the potential for creating novel coordination compounds with unique properties stemming from the extended aromatic system of the benzo[e]indole core.
Scaffolds for Chemical Biology Research
The indole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide array of biologically active compounds and can interact with multiple biological targets. nih.govresearchgate.net The 2,3-dihydro-1H-benzo[e]indole framework serves as a versatile scaffold for the development of new molecules for chemical biology research, enabling the exploration of biological processes and the identification of new therapeutic targets. nih.govnih.govtudublin.ie
The ability to synthesize a diverse library of compounds based on the indole scaffold is a key advantage in drug discovery. researchgate.netmdpi.com By systematically modifying the substituents on the 2,3-dihydro-1H-benzo[e]indole core, researchers can investigate structure-activity relationships and optimize the biological activity of lead compounds. nih.gov For example, derivatives of 2,3-dihydroindole have been synthesized and evaluated for their binding affinity to melatonin (B1676174) receptors, highlighting the potential of this scaffold in neuroscience research. nih.gov
The indole nucleus is a key component of many natural and synthetic molecules with significant biological activity, including anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.net The development of novel indole derivatives continues to be an active area of research in the quest for new and more effective drugs. openmedicinalchemistryjournal.comresearchgate.net For instance, indole-based compounds have been investigated as inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov
The versatility of the indole scaffold is further demonstrated by its use in the design of molecules that target specific protein-protein interactions or enzyme activities. The rigid and planar nature of the indole ring system can provide a stable platform for the precise positioning of functional groups that can interact with the binding sites of biological macromolecules. nih.gov
Table 2: Biological Targets of Indole-Based Scaffolds
| Biological Target | Example of Indole Scaffold Application | Reference |
|---|---|---|
| Cannabinoid Type 2 Receptor | Synthesis of 3-(indanoyl)indoles as selective antagonists. | nih.gov |
| Melatonin Receptors | Evaluation of 2,3-dihydroindole derivatives for binding affinity. | nih.gov |
| Tubulin | Design of anticancer agents that inhibit tubulin polymerization. | tudublin.ie |
| Mycobacterium tuberculosis enzymes | Development of novel anti-tubercular agents. | nih.gov |
Materials Science Applications (e.g., Organic Solar Cells, Molecular Switches)
The unique electronic and photophysical properties of the indole ring system have led to its exploration in various materials science applications, including organic electronics and the development of molecular switches. rsc.orgsemanticscholar.org The extended π-conjugation of the benzo[e]indole scaffold makes it a particularly promising building block for organic electronic materials.
In the field of organic light-emitting diodes (OLEDs), a benzo[g]indole-cored building block has been utilized for the synthesis of deep blue fluorescent materials. rsc.org These materials, which feature a donor-π-acceptor-π-donor (D-π-A-π-D) structure, exhibit high photoluminescence quantum yields and have been successfully incorporated into OLED devices, demonstrating stable deep blue emission with high efficiency. rsc.org This highlights the potential of benzo[e]indole derivatives in the development of next-generation display and lighting technologies.
While not directly focused on this compound, the broader field of organic electronics has seen the application of various indole derivatives. semanticscholar.org The ability to tune the electronic properties of these materials through chemical modification makes them attractive for a range of applications, including organic field-effect transistors and sensors.
The concept of molecular switches, molecules that can be reversibly shifted between two or more stable states by external stimuli such as light or pH, is another area where indole derivatives have potential. The thermochromism of a 3-(1,2-dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide, which can switch between a closed and an open form in the presence of acid, demonstrates the principle of using indole derivatives in responsive materials. indole-building-block.com The different forms of the molecule exhibit distinct absorption spectra, making this a form of molecular switch.
The development of materials based on the 2,3-dihydro-1H-benzo[e]indole scaffold for applications in organic electronics and molecular switches is an emerging area of research with significant potential for the creation of novel functional materials.
Future Directions and Emerging Research Frontiers for 2,3 Dihydro 1h Benzo E Indole Chemistry
Catalyst Development for Enhanced Synthetic Efficiency
The efficient and selective synthesis of the 2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole core is a prerequisite for any further exploration of its properties and applications. Future research will likely focus on moving beyond classical methods toward more sophisticated catalytic systems that offer higher yields, superior stereocontrol, and improved sustainability.
Transition-metal catalysis, which has proven effective for the synthesis of various indole (B1671886) derivatives, is a primary area for development. mdpi.comsioc-journal.cn Ruthenium and palladium-based catalysts, for instance, could be adapted for regioselective cyclization reactions to construct the core structure. organic-chemistry.orgmdpi.com A significant challenge and a key research frontier will be the development of catalysts that can control the diastereoselectivity of the two methyl groups at the C2 and C3 positions. Asymmetric catalysis could provide a route to enantiomerically pure versions of the molecule, opening avenues for its use in chiral materials or as a scaffold in medicinal chemistry.
Furthermore, there is a growing emphasis on "green" chemistry principles. Research into solvent-free reaction conditions, potentially utilizing solid acid catalysts like zeolites or reusable catalysts such as zirconium nitrate, could lead to more environmentally benign and economically viable synthetic routes. researchgate.netacs.orgiscience.in These methods reduce waste and often simplify product purification.
| Catalyst System | Potential Reaction Type | Targeted Improvement | Rationale / Research Direction |
|---|---|---|---|
| Chiral Pd(II)/Ligand Complexes | Asymmetric Cyclization | High Enantioselectivity | Leverage known Pd-catalyzed indole syntheses to control the stereochemistry of the dimethyl substituents. nih.gov |
| Ru(II)-Based Catalysts | Intramolecular Hydroamination/Cyclization | Atom Economy, Regioselectivity | Explore the utility of ruthenium-vinylidene intermediates for efficient C-N bond formation. organic-chemistry.org |
| Co(III) Complexes | Cross-Dehydrogenative Coupling | Reduced need for pre-functionalized substrates | Adapt cobalt's ability to facilitate C-H activation for direct indole ring formation. mdpi.com |
| HY Zeolite / Solid Acids | Condensation / Cyclization | Solvent-Free, Reusability | Develop environmentally friendly protocols that are easily scalable and minimize waste. acs.org |
Exploration of Novel Derivatization Strategies
The functional versatility of this compound is contingent upon the development of a robust toolkit of derivatization reactions. Future research will aim to selectively modify different positions of the molecule, including the nitrogen atom, the aromatic benzo ring, and the hydrogenated pyrrole (B145914) ring, to generate a diverse library of new compounds.
Key areas of exploration will include:
N-H Functionalization: The secondary amine offers a reactive handle for alkylation, acylation, and arylation, allowing for the introduction of a wide array of functional groups that can modulate the electronic properties, solubility, and steric profile of the molecule.
C–H Activation: Direct functionalization of the C–H bonds on the aromatic ring is a powerful strategy for creating complex molecules from simple precursors. sioc-journal.cn Palladium-catalyzed C–H activation, for example, could be used to introduce aryl, alkyl, or other groups at specific positions, bypassing the need for pre-functionalized starting materials. nih.gov
Reactions of the Dihydro-pyrrole Ring: The saturated portion of the molecule offers unique reactivity compared to a fully aromatic indole. Future work could explore oxidative aromatization to convert the dihydroindole back to a benzo[e]indole, or ring-opening reactions to generate novel scaffolds. Studies on related 2,3-dihydroindoles show that they can be selectively oxidized. nih.gov
| Reaction Type | Target Site | Potential Reagents | Anticipated Outcome / Application |
|---|---|---|---|
| N-Arylation | N-H | Aryl halides, Buchwald-Hartwig catalysts | Tune electronic properties for materials science (e.g., OLEDs). |
| C-H Borylation | Aromatic C-H | Iridium catalysts, B₂pin₂ | Create a versatile intermediate for subsequent Suzuki cross-coupling. |
| Schiff Base Condensation | (If derivatized to an amine) | Aldehydes/Ketones | Synthesis of complex heterocyclic systems and ligands. researchgate.net |
| Oxidative Dehydrogenation | Dihydro-pyrrole ring | Mild oxidants (e.g., MnO₂, DDQ) | Access to the corresponding fully aromatic benzo[e]indole system. |
Advanced Spectroscopic Techniques for In Situ Studies
Understanding reaction mechanisms and identifying transient intermediates are critical for optimizing synthetic methods and discovering new reactivity. Future research will increasingly rely on advanced spectroscopic techniques to study the chemistry of this compound in real-time.
In situ and operando spectroscopy allow for the monitoring of reactions as they occur, providing a wealth of kinetic and mechanistic data. fiveable.me Techniques such as Time-Resolved Infrared (TRIR) and Raman spectroscopy can track the consumption of reactants and the formation of products, helping to elucidate the role of the catalyst and identify short-lived intermediates. numberanalytics.comperkinelmer.comnumberanalytics.com For derivatives designed as photofunctional materials, ultrafast techniques like transient absorption spectroscopy will be essential for probing excited-state dynamics and understanding their photophysical properties. numberanalytics.com
| Spectroscopic Technique | Research Application | Type of Information Gained |
|---|---|---|
| In Situ FTIR/Raman | Reaction Monitoring | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. perkinelmer.com |
| 2D NMR (e.g., NOESY, COSY) | Structural Elucidation | Unambiguous determination of molecular structure and relative stereochemistry of the methyl groups. numberanalytics.com |
| Time-Resolved Fluorescence Spectroscopy | Photophysical Characterization | Excited-state lifetimes and dynamics of fluorescent derivatives. numberanalytics.com |
| Density Functional Theory (DFT) | Computational Analysis | Correlation of experimental spectra with theoretical models; prediction of electronic structure and properties. researchgate.net |
Integration of Machine Learning in Predictive Chemistry
The intersection of chemistry and artificial intelligence is creating a paradigm shift in how research is conducted. Machine learning (ML) offers powerful tools to accelerate the discovery and optimization cycles for the chemistry of this compound. catalysis-summit.comeurekalert.org
ML models can be trained on existing reaction data from the broader indole literature to predict the outcomes of new reactions. pharmaceutical-technology.comnih.govresearchgate.net For instance, an algorithm could predict the yield and diastereoselectivity of a synthetic reaction under various conditions (catalyst, solvent, temperature), guiding experimental efforts toward the most promising avenues. pharmaceutical-technology.com Bayesian optimization and active learning loops can create efficient, closed-loop workflows where the AI suggests experiments, learns from the results, and proposes refined conditions, drastically reducing the time and resources needed for optimization. arxiv.org Furthermore, generative models can propose novel derivatives with specific, targeted electronic or photophysical properties for materials science applications, screening vast chemical spaces that would be impossible to explore experimentally. catalysis-summit.com
| Machine Learning Application | Methodology | Input Data | Predicted Output / Goal |
|---|---|---|---|
| Reaction Condition Optimization | Bayesian Optimization, Random Forest | Reactant structures, catalysts, solvents, temperatures, experimental yields. pharmaceutical-technology.com | Optimal conditions for maximizing yield and selectivity. beilstein-journals.org |
| Catalyst Design | Active Learning, Generative Models | Catalyst structures, known performance metrics, theoretical descriptors. | Novel, high-performance catalyst structures for synthesis. eurekalert.orgjoaiar.org |
| Property Prediction | Neural Networks, Regression Models | Molecular structures of virtual derivatives. | In silico screening for electronic properties (HOMO/LUMO), absorption spectra, etc. oaepublish.com |
| Retrosynthesis Planning | Template-Based or Template-Free Models | Target derivative structure. | Plausible synthetic pathways from available starting materials. |
Multidisciplinary Research at the Interface of Chemistry and Materials Science
The rigid, conjugated structure of the benzo[e]indole core suggests significant potential for its derivatives in the field of materials science. Realizing this potential will require a multidisciplinary approach, combining the skills of synthetic organic chemists with those of materials scientists, physicists, and engineers.
Research on related benzo[e]indole systems has demonstrated their utility in advanced materials. For example, derivatives have been synthesized for applications as:
Organic Light-Emitting Diodes (OLEDs): Benzoindole-based molecules have been used to create deep blue fluorescent materials, a critical component for full-color displays. rsc.org
Nonlinear Optics (NLO): Salts of benzo[e]indolium (B1264472) cations have shown exceptionally high second-harmonic generation, making them promising for applications in photonics and optical data processing. mdpi.com
Sensors and Dyes: The photophysical properties of benzo[e]indole derivatives can be tuned for use as chemical sensors or specialized dyes. beilstein-journals.orgresearchgate.net
Future work on this compound will involve designing and synthesizing derivatives with specific electronic and photophysical properties. By strategically adding electron-donating and electron-accepting groups, chemists can create novel materials that can then be fabricated into devices and tested by materials scientists. This iterative cycle of design, synthesis, and testing is crucial for innovation at the interface of these scientific disciplines.
| Potential Application Area | Required Chemical Modification | Key Property to Investigate | Collaborating Discipline |
|---|---|---|---|
| Organic Electronics (OLEDs, OFETs) | Introduce extended π-conjugation, donor-acceptor groups. | Luminescence efficiency, charge carrier mobility. acs.org | Materials Science, Physics |
| Nonlinear Optical Materials | Create push-pull systems to maximize molecular hyperpolarizability. | Second-harmonic generation (SHG) efficiency. mdpi.com | Physics, Optical Engineering |
| Fluorescent Probes / Sensors | Incorporate binding sites for specific analytes (ions, molecules). | Changes in fluorescence upon binding (turn-on/turn-off). researchgate.net | Analytical Chemistry, Biology |
| Phosphorescent Materials | Incorporate heavy atoms or specific structural motifs to enhance intersystem crossing. | Room-temperature phosphorescence lifetime and quantum yield. acs.org | Materials Science |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 2,3-dimethyl-2,3-dihydro-1H-benzo[e]indole derivatives?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using indole derivatives as starting materials. For example, one-pot reactions catalyzed by ammonium chloride (NHCl) or L-proline in aqueous media have been reported to yield structurally related indole-fused heterocycles with high efficiency (86–96% yields). Optimizing reaction parameters such as solvent polarity, catalyst loading, and temperature is critical to minimize side products .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Strict safety protocols are essential due to potential toxicity. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood or glovebox to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services. Always refer to Safety Data Sheets (SDS) for compound-specific hazards, though full toxicological data may be limited .
Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?
- Methodological Answer : X-ray crystallography using SHELXL (for small-molecule refinement) provides high-resolution structural data. Pair this with spectroscopic methods:
- NMR : H and C NMR to confirm substituent positions and stereochemistry.
- IR : Identify functional groups (e.g., C-H stretches in the 2900–3100 cm range).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can this compound be integrated into antibody-drug conjugates (ADCs) for targeted therapies?
- Methodological Answer : The compound’s benzo[e]indole core serves as a payload in ADCs. Key steps include:
- Linker Design : Use cleavable linkers (e.g., valine-citrulline-para-aminobenzyloxycarbonyl) for tumor-specific drug release.
- Conjugation : Employ site-specific techniques like cysteine engineering or enzymatic tagging to attach the payload to monoclonal antibodies (mAbs).
- Analytical Validation : Use LC-MS to confirm drug-to-antibody ratio (DAR) and assess stability under physiological conditions .
Q. What computational approaches are effective for studying the interaction of benzo[e]indole derivatives with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can predict binding affinities to proteins like JAK-3 or gingipain R. Protocols include:
- Protein Preparation : Optimize the target’s 3D structure (PDB ID) via energy minimization.
- Ligand Docking : Screen benzo[e]indole derivatives against active sites, analyzing hydrogen bonding and hydrophobic interactions.
- Validation : Compare docking scores with experimental IC values to refine predictive models .
Q. How should researchers address contradictions in synthetic yield data for benzo[e]indole-based heterocycles?
- Methodological Answer : Contradictions often arise from unoptimized reaction conditions or impurities. Mitigation strategies:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst type, solvent) systematically.
- In Situ Monitoring : Employ techniques like ReactIR or HPLC to track intermediate formation.
- Metabolic Insights : For biosynthesis routes, integrate transcriptomic data with metabolic models to identify bottlenecks (e.g., indole transport inefficiencies resolved by solvent extraction) .
Q. What role does this compound play in metabolic engineering for indole production?
- Methodological Answer : In Corynebacterium glutamicum, indole derivatives can be overproduced by engineering tryptophan metabolism. Key steps:
- Enzyme Overexpression : Amplify tryptophanase (tnaA) to enhance indole synthesis.
- Solvent Extraction : Add organic solvents (e.g., dodecane) to sequester indole from aqueous phases, reducing feedback inhibition.
- Transcriptomic Analysis : Use RNA-seq to identify downregulated transporters and optimize media composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
